molecular formula C13H20N2O7S2 B2911899 Methyl 2-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)sulfonyl)acetate CAS No. 1448064-59-2

Methyl 2-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)sulfonyl)acetate

Cat. No.: B2911899
CAS No.: 1448064-59-2
M. Wt: 380.43
InChI Key: IUUXAHPPEREHOR-UHFFFAOYSA-N
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Description

Methyl 2-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)sulfonyl)acetate is a synthetic organic compound featuring a piperidine core substituted with two sulfonyl groups and a methyl ester moiety. The 3,5-dimethylisoxazole ring attached via a sulfonyl group distinguishes it from other piperidine-based sulfonamides. The dual sulfonyl groups may enhance binding affinity to biological targets, while the ester functionality could influence solubility and metabolic stability .

Properties

IUPAC Name

methyl 2-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]sulfonylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O7S2/c1-9-13(10(2)22-14-9)24(19,20)15-6-4-11(5-7-15)23(17,18)8-12(16)21-3/h11H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUXAHPPEREHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)sulfonyl)acetate, with the CAS number 1448064-59-2, is a compound of interest due to its potential biological activities. This article delves into its mechanism of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H20N2O7S2C_{13}H_{20}N_{2}O_{7}S_{2}, with a molecular weight of 380.43 g/mol. The compound features a complex structure that includes a piperidine ring and a sulfonyl group attached to a dimethylisoxazole moiety.

Target Protein: The primary target of this compound is Bromodomain-containing protein 4 (BRD4) . BRD4 plays a crucial role in regulating gene transcription and is implicated in various cancers.

Biological Effects:

  • Gene Transcription Regulation: Compounds targeting BRD4 can modulate the expression of genes involved in cell proliferation and survival.
  • Anti-Proliferative Activity: Similar compounds have demonstrated significant anti-proliferative effects against various cancer cell lines, suggesting that this compound may exhibit similar properties .

In Vitro Studies

  • Cell Line Proliferation Assays: Research has shown that derivatives of isoxazole sulfonamides exhibit potent anti-cancer activity. For instance, studies indicated that compounds with structural similarities to this compound inhibited the growth of human cancer cell lines through apoptosis induction .
  • Mechanistic Insights: A study highlighted that the compound could influence the cell cycle by downregulating cyclins and upregulating pro-apoptotic factors, leading to increased cell death in malignant cells .

Pharmacological Profiles

Study Findings
Demonstrated significant inhibition of cancer cell proliferation in vitro.
Showed modulation of gene expression linked to apoptosis and cell cycle regulation.
Indicated potential as an anti-cancer therapeutic agent through BRD4 inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Piperidine Carboxylic Acid Derivatives

highlights 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid (CAS 697258-72-3), which shares the isoxazole sulfonyl-piperidine backbone but replaces the ester with a carboxylic acid. This substitution significantly impacts physicochemical properties:

  • Solubility : The carboxylic acid derivative is more hydrophilic, whereas the ester in the target compound may enhance membrane permeability.
  • Stability : Esters are prone to hydrolysis under acidic or basic conditions, unlike carboxylic acids, which are more stable but less bioavailable .

Piperazine-Based Acetic Acid Derivatives

describes 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid , which includes an Fmoc-protected piperazine and an acetic acid group. Key distinctions:

  • Protecting groups : The Fmoc group in ’s compound is used for peptide synthesis, while the target’s methyl ester may serve as a prodrug moiety.

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Weight Key Functional Groups Substituents Melting Point (°C)
Methyl 2-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)sulfonyl)acetate ~414 (estimated) Dual sulfonyl, methyl ester 3,5-Dimethylisoxazole Not reported
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid 316.37 Sulfonyl, carboxylic acid 3,5-Dimethylisoxazole Not reported
N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoyl-amino)benzenesulfonamide (6d) ~640 (calculated) Sulfamoyl, benzhydryl, amide Benzenesulfonamide 132–230
2-[4-(Fmoc)piperazin-1-yl]acetic acid 384.41 Fmoc-protected piperazine, acetic acid 9H-Fluoren-9-ylmethoxycarbonyl Not reported

Research Findings and Implications

  • Synthetic Characterization : Compounds in were validated via NMR, MS, and TLC, suggesting similar methods apply to the target compound. The ester group’s stability under synthesis conditions warrants further study .
  • Biological Activity : Sulfonyl-piperidine derivatives often target enzymes like carbonic anhydrases or proteases. The dual sulfonyl groups in the target compound could enhance inhibitory potency compared to single-sulfonyl analogues .
  • Metabolic Considerations : The methyl ester may act as a prodrug, hydrolyzing in vivo to a carboxylic acid, akin to the derivative in . This could balance bioavailability and active metabolite release .

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